molecular formula C11H19N3OS B12719736 2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide CAS No. 91334-60-0

2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide

Cat. No.: B12719736
CAS No.: 91334-60-0
M. Wt: 241.36 g/mol
InChI Key: MOKLTHYKQBSIPR-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide is a chemical compound that features a diethylamino group attached to a propionamide backbone, with an isothiazolyl ring substituted at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide typically involves the reaction of 3-methyl-5-isothiazolylamine with diethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted propionamide derivatives.

Scientific Research Applications

2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The isothiazolyl ring is believed to play a crucial role in binding to the active site of the target, while the diethylamino group modulates the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.

    2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)butyramide: Similar structure but with a butyramide group instead of a propionamide group.

Uniqueness

2-(Diethylamino)-N-(3-methyl-5-isothiazolyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

91334-60-0

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

2-(diethylamino)-N-(3-methyl-1,2-thiazol-5-yl)propanamide

InChI

InChI=1S/C11H19N3OS/c1-5-14(6-2)9(4)11(15)12-10-7-8(3)13-16-10/h7,9H,5-6H2,1-4H3,(H,12,15)

InChI Key

MOKLTHYKQBSIPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)NC1=CC(=NS1)C

Origin of Product

United States

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